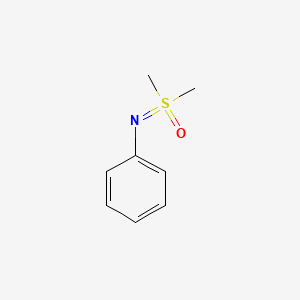

S,S-dimethyl-N-phenylsulfoximide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl-oxo-phenylimino-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-11(2,10)9-8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXZSRYALZVKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC1=CC=CC=C1)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251204 | |

| Record name | N-(Dimethyloxido-λ4-sulfanylidene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56157-97-2 | |

| Record name | N-(Dimethyloxido-λ4-sulfanylidene)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56157-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Dimethyloxido-λ4-sulfanylidene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S,S-Dimethyl-N-Phenylsulfoximide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to S,S-dimethyl-N-phenylsulfoximide, a compound of interest in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

Sulfoximines are a class of organosulfur compounds characterized by a sulfur atom double-bonded to two carbon atoms and single-bonded to an oxygen and a nitrogen atom. The N-functionalization of sulfoximines, particularly N-arylation, provides access to a diverse range of structures with potential biological activity. This compound is a key example of an N-arylated sulfoximide. This guide focuses on the most prevalent and efficient methods for its synthesis, primarily through the N-arylation of S,S-dimethylsulfoximide.

Synthetic Strategies

The primary approach for the synthesis of this compound involves the formation of a carbon-nitrogen bond between a phenyl group and the nitrogen atom of S,S-dimethylsulfoximide. The two most prominent and effective methods to achieve this are copper-catalyzed and palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation

A highly efficient method for the N-arylation of sulfoximines utilizes a copper(I) catalyst in the presence of a diamine ligand. This approach, developed by Sedelmeier and Bolm, offers a cost-effective and high-yielding route to N-arylated sulfoximines.[1][2]

Reaction Scheme:

Figure 1: Copper-catalyzed N-arylation of S,S-dimethylsulfoximide.

Experimental Protocol:

A detailed experimental protocol for the copper-catalyzed N-arylation of S,S-dimethylsulfoximide is as follows:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add S,S-dimethylsulfoximide (1.0 mmol, 1.0 equiv), iodobenzene (1.1 mmol, 1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) via syringe.

-

The reaction vessel is sealed and the mixture is stirred at 110 °C for the specified reaction time (see Table 1).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data:

| Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | 10 | 20 | Cs₂CO₃ | Toluene | 110 | 24 | 95 | [1] |

| Bromobenzene | 10 | 20 | Cs₂CO₃ | Toluene | 110 | 24 | 75 | [1] |

Table 1: Summary of quantitative data for the copper-catalyzed synthesis of this compound.

Palladium-Catalyzed N-Arylation

An alternative and also effective method for the synthesis of N-arylated sulfoximines is the palladium-catalyzed cross-coupling reaction. This method, reported by Bolm and Hildebrand, provides good to excellent yields, particularly with aryl bromides as the coupling partners.[3]

Reaction Scheme:

Figure 2: Palladium-catalyzed N-arylation of S,S-dimethylsulfoximide.

Experimental Protocol:

The following is a representative experimental protocol for the palladium-catalyzed N-arylation:

-

In a glovebox, a Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

-

The tube is sealed, removed from the glovebox, and S,S-dimethylsulfoximide (1.0 mmol, 1.0 equiv) and bromobenzene (1.0 mmol, 1.0 equiv) are added under an inert atmosphere.

-

Anhydrous toluene (5 mL) is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred for the indicated time (see Table 2).

-

After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to yield the desired product.

Quantitative Data:

| Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | 2 | 3 | NaOtBu | Toluene | 100 | 18 | 85 | [3] |

| Iodobenzene | 2 | 3 | NaOtBu | Toluene | 100 | 18 | 60 | [3] |

Table 2: Summary of quantitative data for the palladium-catalyzed synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via cross-coupling is outlined below.

Figure 3: General experimental workflow for cross-coupling synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through both copper- and palladium-catalyzed N-arylation reactions. The copper-catalyzed method offers a more economical option with high yields, particularly when using aryl iodides. The palladium-catalyzed route is also highly efficient, especially with aryl bromides. The choice of method may depend on the availability of starting materials, cost considerations, and desired reaction scale. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the successful synthesis and further exploration of this important class of compounds.

References

The Genesis of S,S-Dimethyl-N-phenylsulfoximide: A Historical and Technical Overview

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of S,S-dimethyl-N-phenylsulfoximide, a foundational molecule in the field of sulfoximine chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the original synthesis, key experimental procedures, and the scientific context of its emergence.

Discovery and Early Synthesis

The pioneering work on the synthesis of N-arylsulfoximines was detailed in a 1975 publication in The Journal of Organic Chemistry by Richard W. Heintzelman, Robert B. Bailey, and Daniel Swern. Their research laid the groundwork for the preparation of this important class of compounds, including this compound. While this paper presents a significant early method, it is important to note that the absolute first synthesis may have been documented in less accessible or earlier literature.

The method developed by Heintzelman and his colleagues provided a novel and practical route to N-arylsulfoximines. Their work was instrumental in making these compounds more readily available for further study and application.

Experimental Protocols

The following sections detail the experimental methodologies as described in the seminal 1975 paper.

Table 1: Synthesis of this compound - Reactants and Conditions

| Reagent/Solvent | Molar Ratio (to Sulfoxide) | Concentration/Form | Temperature (°C) | Reaction Time (h) |

| Dimethyl sulfoxide | 1.0 | - | - | - |

| Phenyl azide | 1.1 | - | 120-130 | 4 |

| Copper powder | Catalytic | - | 120-130 | 4 |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is achieved through the reaction of dimethyl sulfoxide with phenyl azide in the presence of a copper catalyst.

Procedure:

-

A mixture of dimethyl sulfoxide and a catalytic amount of copper powder is prepared in a suitable reaction vessel.

-

Phenyl azide is added to the mixture.

-

The reaction mixture is heated to and maintained at a temperature of 120-130 °C for approximately 4 hours. During this time, the evolution of nitrogen gas is observed.

-

After the reaction is complete, the excess dimethyl sulfoxide is removed under reduced pressure.

-

The resulting residue is then purified by distillation to yield this compound.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of the Synthesis

The synthesis of this compound from dimethyl sulfoxide and phenyl azide can be understood as a nitrene insertion reaction into the S=O bond of the sulfoxide, facilitated by a copper catalyst.

Diagram of the Synthetic Logic:

Caption: Logical relationship of the synthesis of this compound.

This guide serves as a foundational resource for understanding the origins of this compound. The presented data and protocols are based on the significant contributions of early researchers in the field. For further details, consulting the original publications is recommended.

An In-depth Technical Guide to the Molecular Structure and Bonding of S,S-dimethyl-N-phenylsulfoximide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of S,S-dimethyl-N-phenylsulfoximide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs theoretical calculations to elucidate its structural and electronic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by offering insights into the molecule's geometry, the nature of its key chemical bonds, and its spectroscopic characteristics.

Introduction

Sulfoximines are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical properties, hydrogen bonding capabilities, and metabolic stability.[1][2] this compound, a member of this family, possesses a chiral sulfur center and a distinctive S=N double bond, which contribute to its potential applications as a ligand, catalyst, or bioactive molecule. Understanding the intricate details of its molecular structure and bonding is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various applications.

This guide delves into the molecular architecture of this compound, presenting a detailed analysis of its bond lengths, bond angles, and overall geometry. Furthermore, it explores the electronic nature of the sulfur-nitrogen and sulfur-oxygen bonds, which are key to the molecule's chemical behavior.

Molecular Structure

Predicted Molecular Geometry

The key structural features of this compound are summarized in the table below. The provided data are estimates based on density functional theory (DFT) calculations and experimental data from analogous compounds.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S=O | ~1.45 |

| S=N | ~1.55 |

| S-C (methyl) | ~1.78 |

| S-C (methyl) | ~1.78 |

| N-C (phenyl) | ~1.40 |

| **Bond Angles (°) ** | |

| O=S=N | ~115 |

| O=S-C (methyl) | ~108 |

| N=S-C (methyl) | ~108 |

| C-S-C | ~100 |

| S-N-C (phenyl) | ~120 |

Note: These values are approximations and may vary depending on the computational method and the specific crystalline environment.

The S=O and S=N bond lengths are indicative of double bond character. Theoretical studies on related sulfoximines suggest that DFT calculations may slightly overestimate the S-N bond length.[3]

Caption: Molecular structure of this compound.

Bonding Analysis

The nature of the bonding in this compound, particularly around the hexavalent sulfur center, is a subject of considerable interest. The S=O and S=N bonds are highly polar, with significant charge separation.

The Sulfur-Nitrogen (S=N) and Sulfur-Oxygen (S=O) Bonds

Computational studies on sulfoximines and related sulfonamides suggest that the traditional depiction of a simple double bond may be an oversimplification.[4] A more accurate description involves a combination of a polar single bond (S⁺-N⁻ and S⁺-O⁻) and pπ-dπ back-bonding. However, the extent of d-orbital participation from sulfur in this back-bonding is a topic of ongoing discussion in theoretical chemistry.[4] Natural Bond Orbital (NBO) analysis of related systems often indicates a significant lone pair donation from nitrogen and oxygen to antibonding orbitals of the sulfur atom, contributing to the bond strength and shortening.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, this section outlines general methodologies for the synthesis and characterization of N-arylsulfoximines.

Synthesis

A common route for the synthesis of N-arylsulfoximines involves the imidation of the corresponding sulfoxide. A typical procedure is as follows:

-

Preparation of the Sulfoxide: S,S-dimethyl sulfoxide is the starting material.

-

Imidation Reaction: The sulfoxide is reacted with an iminating agent in the presence of a catalyst. A common iminating agent is sodium azide in the presence of a strong acid, or more modern methods might employ reagents like O-(Mesitylenesulfonyl)hydroxylamine (MSH). The phenylamino group is introduced by reacting the intermediate with aniline or a related precursor.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. Purification is typically achieved through column chromatography on silica gel.

Caption: General synthetic workflow for N-phenylsulfoximides.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a multiplet pattern in the aromatic region for the phenyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfoximine group.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons and distinct signals for the carbons of the phenyl ring. The chemical shifts of the aromatic carbons can provide insights into the electronic effects of the sulfoximine substituent.

A general protocol for NMR analysis involves dissolving the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectra on a high-field NMR spectrometer.[5]

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule.

-

S=O Stretch: A strong absorption band is expected in the IR spectrum, typically in the range of 1200-1250 cm⁻¹.

-

S=N Stretch: The S=N stretching vibration is also expected to be IR and Raman active, appearing in the region of 1100-1150 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will give rise to characteristic bands in both IR and Raman spectra.

Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer for IR and a Raman spectrometer, often using a laser excitation source.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| S=O Stretch | 1200 - 1250 |

| S=N Stretch | 1100 - 1150 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

Logical Relationships in Structural Analysis

The comprehensive characterization of this compound relies on a synergistic approach combining synthesis, spectroscopy, and computational modeling.

Caption: Interplay of methods for structural elucidation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. By integrating data from analogous compounds and theoretical calculations, a comprehensive picture of its geometry and electronic properties has been presented. The tetrahedral sulfur center, the polar S=O and S=N bonds, and the presence of a phenyl group are key features that will dictate its chemical and physical properties. The experimental protocols outlined provide a general framework for the synthesis and characterization of this and related sulfoximines. This guide serves as a foundational resource for further research and development involving this intriguing class of molecules.

References

Spectroscopic Profile of S,S-dimethyl-N-phenylsulfoximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organosulfur compound, S,S-dimethyl-N-phenylsulfoximide. This sulfoximine derivative is of significant interest in medicinal chemistry and drug development due to its unique structural and electronic properties. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.10 | Singlet | 6H | S-Methyl protons (S-(CH₃)₂) |

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.0 | Quaternary aromatic carbon (C-ipso) |

| 133.0 | Aromatic C-H (para) |

| 129.0 | Aromatic C-H (meta) |

| 128.0 | Aromatic C-H (ortho) |

| 45.0 | S-Methyl carbons (S-(CH₃)₂) |

Note: The assignments are based on data from structurally related compounds and predictive models.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The characteristic absorption bands are presented in Table 3.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |

| ~2850 | Medium | Aliphatic C-H stretch (symmetric) |

| ~1580, 1480, 1445 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1220 | Strong | S=N stretch |

| ~1100 | Strong | S=O stretch |

| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The expected molecular ion and major fragments are listed in Table 4.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular ion) |

| 154 | Medium | [M - CH₃]⁺ |

| 125 | Medium | [M - (CH₃)₂]⁺ |

| 109 | Medium | [C₆H₅SO]⁺ |

| 91 | High | [C₆H₅N]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer at room temperature. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The electron energy is set to 70 eV. The mass analyzer scans a mass range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Quantum Chemical Calculations for S,S-dimethyl-N-phenylsulfoximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S,S-dimethyl-N-phenylsulfoximide and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique stereoelectronic properties. Understanding the three-dimensional structure, electronic landscape, and reactivity of these molecules is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy, providing insights that can guide and accelerate experimental research.[1][2]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. It details the theoretical background, computational methodologies, expected quantitative data, and a generalized workflow for such investigations.

Computational Workflow

The process of performing quantum chemical calculations on a molecule like this compound follows a systematic workflow, from initial structure preparation to the analysis of calculated properties. This workflow is crucial for ensuring the reliability and reproducibility of the computational results.

Theoretical Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For a molecule containing sulfur and other second-row elements, the choice of a suitable basis set with polarization and diffuse functions is critical.

Density Functional Theory (DFT) is a popular and computationally efficient method that often yields results with accuracy comparable to more demanding wavefunction-based methods.[3] The selection of an appropriate exchange-correlation functional is key to the success of DFT calculations.

Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be important for describing certain molecular properties accurately.

Post-Hartree-Fock methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation and offer higher accuracy, albeit at a greater computational cost.

Experimental Protocols: A Generalized Approach

-

Structure Preparation : The initial 3D coordinates of this compound can be obtained from crystallographic data if available, or constructed using a molecular builder. A preliminary geometry optimization with a lower-level theory and smaller basis set can be performed to obtain a reasonable starting structure.

-

Method and Basis Set Selection : For a molecule of this size and composition, Density Functional Theory (DFT) with a functional such as B3LYP or ωB97X-D is a common and reliable choice. A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ is recommended to accurately describe the electronic structure.

-

Geometry Optimization : A full geometry optimization is performed to locate the minimum energy structure on the potential energy surface. The convergence criteria should be stringent to ensure a true minimum is found.

-

Frequency Calculation : Following optimization, a vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, as well as the predicted infrared (IR) and Raman spectra.

-

Electronic Property Calculations : With the optimized geometry, a variety of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (ESP), and Mulliken or Natural Bond Orbital (NBO) population analysis.

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. Note: The values presented here are hypothetical and representative of what one might expect from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory).

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S=O | 1.485 |

| S-N | 1.652 | |

| S-C1 | 1.798 | |

| S-C2 | 1.798 | |

| N-C(phenyl) | 1.410 | |

| **Bond Angles (°) ** | O=S-N | 115.2 |

| O=S-C1 | 108.5 | |

| C1-S-C2 | 101.3 | |

| S-N-C(phenyl) | 121.7 |

Table 2: Electronic and Thermochemical Properties

| Property | Calculated Value |

| Electronic Energy (Hartree) | -985.12345 |

| Zero-Point Energy (kcal/mol) | 95.7 |

| Enthalpy (Hartree) | -985.09876 |

| Gibbs Free Energy (Hartree) | -985.15432 |

| Dipole Moment (Debye) | 4.25 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 6.64 |

Logical Relationships in Drug Development

The data obtained from quantum chemical calculations can be integrated into the drug development pipeline to inform various stages, from hit identification to lead optimization. The diagram below illustrates the logical flow of how calculated properties can guide decision-making.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for investigating the fundamental properties of this compound. By employing appropriate computational methodologies, researchers can gain valuable insights into its structure, stability, and electronic characteristics. This information is instrumental for understanding its chemical behavior and for the rational design of new molecules with desired properties, thereby accelerating the discovery and development process in both pharmaceutical and materials science contexts. The integration of computational chemistry into research workflows is no longer just a supplementary tool but a core component of modern molecular science.[2][4]

References

Thermal Stability and Decomposition of S,S-dimethyl-N-phenylsulfoximide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Properties of Sulfoximines

Sulfoximines have emerged as a significant functional group in medicinal and agrochemistry due to their unique physicochemical properties, including high stability.[1][2] As aza-analogues of sulfones, they offer a three-dimensional structure that can be leveraged in drug design.[1][2] While generally considered chemically and metabolically stable, understanding their thermal stability is crucial for safe handling, formulation development, and predicting shelf-life, particularly for pharmaceutical applications.

Thermal decomposition involves the breakdown of a molecule at elevated temperatures, which can lead to loss of efficacy, formation of potentially toxic byproducts, and in some cases, hazardous runaway reactions. For S,S-dimethyl-N-phenylsulfoximide, the key bonds susceptible to thermal cleavage would be the sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds.

General Thermal Stability of the Sulfoximine Functional Group

The sulfoximine moiety is generally considered to be thermally robust. However, like most organic molecules, it will decompose at elevated temperatures. The decomposition temperature and pathway are influenced by the nature of the substituents on the sulfur and nitrogen atoms.

Potential decomposition pathways for N-arylsulfoximines could involve:

-

Homolytic Cleavage: At high temperatures, the weaker bonds in the molecule may break homolytically to form radicals. The sulfur-carbon and sulfur-nitrogen bonds are likely candidates for initial cleavage.

-

Rearrangement Reactions: Intramolecular rearrangements could occur, potentially leading to the formation of more stable products.

-

Elimination Reactions: Depending on the structure of the substituents, elimination reactions could lead to the formation of smaller, volatile molecules.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of thermoanalytical experiments are required. The most common and informative techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the decomposition temperatures and to quantify the mass loss at each stage of decomposition.

Detailed Methodology:

-

Instrument Preparation: A thermogravimetric analyzer is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: A small amount of this compound (typically 1-10 mg) is accurately weighed into a tared TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation. A flow rate of 20-100 mL/min is common. To study oxidative stability, a similar experiment is run under an air or oxygen atmosphere.

-

Temperature Program: A linear heating ramp is applied, for example, from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: The instrument continuously records the sample mass and temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time. DSC is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Detailed Methodology:

-

Instrument Preparation: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.

-

Temperature Program: A linear heating ramp is applied, for example, from ambient temperature to a temperature beyond the decomposition point observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference pans.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

-

Melting Point (Tm): The temperature at which the substance melts, observed as an endothermic peak.

-

Enthalpy of Fusion (ΔHfus): The heat absorbed during melting, calculated from the area of the melting peak.

-

Decomposition Exotherm: The temperature range over which decomposition occurs, typically observed as a broad exothermic peak.

-

Enthalpy of Decomposition (ΔHdecomp): The heat released during decomposition, calculated from the area of the decomposition exotherm. This value is critical for assessing thermal hazards.

-

Data Presentation

As no specific experimental data for this compound is available, a template for presenting such data is provided below. Researchers who perform the described experiments can populate this table with their findings.

Table 1: Thermal Analysis Data for this compound (Template)

| Parameter | Method | Value | Units | Conditions |

| Melting Point (Tm) | DSC | °C | 10 °C/min, N2 | |

| Enthalpy of Fusion (ΔHfus) | DSC | J/g | 10 °C/min, N2 | |

| Onset of Decomposition (Tonset) | TGA | °C | 10 °C/min, N2 | |

| Peak Decomposition Temp (Tpeak) | TGA (DTG) | °C | 10 °C/min, N2 | |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | J/g | 10 °C/min, N2 | |

| Residual Mass @ 600 °C | TGA | % | 10 °C/min, N2 |

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted below.

Caption: Workflow for Thermal Stability Assessment.

Hypothetical Decomposition Pathway

A generalized, hypothetical thermal decomposition pathway for an N-arylsulfoximide is presented below. The actual products for this compound would need to be identified experimentally, for instance, by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Caption: Hypothetical Decomposition of an N-Arylsulfoximide.

Conclusion and Future Work

While the sulfoximine functional group is recognized for its general stability, a comprehensive understanding of the thermal properties of this compound requires dedicated experimental investigation. The protocols and frameworks provided in this guide offer a clear path for researchers to undertake such studies. The data generated from TGA and DSC analyses will be critical for ensuring the safe handling, storage, and application of this compound, particularly in the context of drug development where regulatory standards for material characterization are stringent. Future work should focus on performing these analyses and identifying the decomposition products to build a complete thermal stability profile for this compound.

References

An In-depth Technical Guide on the Solubility of S,S-dimethyl-N-phenylsulfoximide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of S,S-dimethyl-N-phenylsulfoximide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, a template for data presentation, and a visual representation of the experimental workflow.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically. The following table provides a structured template for recording and presenting such data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | 25 | e.g., HPLC | ||

| e.g., Acetone | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., Toluene | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the Shake-Flask Method (a thermodynamic solubility assay) and a High-Performance Liquid Chromatography (HPLC) based method (for kinetic solubility).[1]

2.1. Thermodynamic Solubility Determination via the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum amount of a substance that can be dissolved in a solvent at a given temperature and pressure.[2]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[3]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[2]

-

Phase Separation: After shaking, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes).[2]

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be passed through a syringe filter.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid (the dissolved solute) is measured.

-

Spectroscopic/Chromatographic Method: Dilute the saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

2.2. Kinetic Solubility Determination using HPLC

This method is often used in high-throughput screening to quickly assess the solubility of a compound from a stock solution, typically in DMSO.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Selected organic solvents

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate sealer

-

HPLC system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation in Microtiter Plate: Add a small aliquot of the concentrated this compound stock solution in DMSO to a larger volume of the test organic solvent in the wells of a 96-well plate.

-

Incubation: Seal the plate and shake it for a defined period (e.g., 1.5-2 hours) at a constant temperature.[4]

-

Filtration: Use a filter plate to separate any precipitated compound from the solution.

-

HPLC Analysis:

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample solutions into the HPLC system.

-

-

Calculation: Determine the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve. This concentration represents the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Logical Relationships in Solubility Studies

The following diagram outlines the logical decision-making process and influencing factors in solubility determination.

Caption: Factors and Logic in Solubility Studies.

References

The Ascendancy of S,S-dimethyl-N-phenylsulfoximide in Modern Synthesis and Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The sulfoximine moiety, a unique sulfur(VI) functional group, has emerged from the periphery of synthetic chemistry to become a cornerstone in modern medicinal chemistry and catalysis. This in-depth technical guide focuses on the applications of S,S-dimethyl-N-phenylsulfoximide, a representative member of the N-arylsulfoximine class. We will explore its role as a versatile directing group in C-H activation, its utility as a chiral auxiliary, and its growing importance as a bioisosteric replacement for common functional groups in drug design. This review consolidates key synthetic methodologies, presents quantitative data from representative transformations, and visualizes the underlying chemical principles to provide a comprehensive resource for researchers in the field.

Core Applications: From Synthesis to Bioactivity

The utility of this compound and its analogs stems from the unique electronic and steric properties of the sulfoximine group. The nitrogen atom can act as a coordinating site for transition metals, enabling regioselective functionalization of otherwise inert C-H bonds. Furthermore, the tetrahedral, stereogenic sulfur center allows for the development of chiral variants, which are invaluable in asymmetric synthesis.

Directing Group in Transition Metal-Catalyzed C-H Functionalization

A paramount application of this compound is its function as a powerful directing group for the ortho-C-H functionalization of the N-phenyl ring. The sulfoximine nitrogen coordinates to a transition metal catalyst, typically from the rhodium or palladium family, bringing the metal center in close proximity to the ortho-C-H bonds and facilitating their activation. This strategy allows for the direct introduction of a wide range of substituents, including alkyl, aryl, and heteroatom groups.

A general workflow for this process is the Rh(III)-catalyzed coupling of an N-phenylsulfoximine with an alkyne. This reaction proceeds through a cyclometalated intermediate, leading to the formation of a new carbon-carbon bond and the construction of heterocyclic scaffolds.

Caption: Workflow for Rh(III)-catalyzed ortho-C-H alkenylation.

Ortho-Lithiation and Subsequent Functionalization

Beyond transition metal catalysis, the sulfoximine group can direct ortho-lithiation. Treatment of this compound with a strong organolithium base, such as n-butyllithium, results in the selective deprotonation of one of the ortho-protons on the phenyl ring. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, providing a complementary method for ortho-functionalization.

Caption: General workflow for directed ortho-lithiation.

Bioisosteric Replacement in Medicinal Chemistry

The sulfoximine group is increasingly being recognized as a valuable bioisostere for sulfones and sulfonamides in drug design.[1] Its unique stereochemical and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of N-arylsulfoximines has been incorporated into molecules targeting a range of biological targets.

Data Presentation

The following tables summarize representative quantitative data for key transformations involving N-phenylsulfoximines.

Table 1: Rh(III)-Catalyzed C-H Alkenylation of N-Phenylsulfoximine with Diphenylacetylene

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | [Rh(Cp)Cl2]2 (2.5) | DCE | 80 | 12 | 85 |

| 2 | [Rh(Cp)Cl2]2 (2.5) | THF | 65 | 24 | 62 |

| 3 | [Rh(Cp)Cl2]2 (5.0) | DCE | 80 | 8 | 91 |

| 4 | [Rh(Cp)Cl2]2 (2.5) | Toluene | 110 | 12 | 78 |

Note: Data are representative examples based on typical conditions reported for this class of reaction.

Table 2: Directed Ortho-Lithiation and Electrophilic Quench of N-Phenylsulfoximine

| Entry | Electrophile | Quenching Temp (°C) | Time (h) | Yield (%) |

| 1 | DMF | -78 to rt | 2 | 75 |

| 2 | I2 | -78 | 1 | 88 |

| 3 | (CH3)3SiCl | -78 to rt | 3 | 92 |

| 4 | Benzaldehyde | -78 | 1.5 | 65 |

Note: Data are representative examples based on typical conditions reported for this class of reaction.

Experimental Protocols

General Protocol for N-Arylation of S,S-Dimethylsulfoximine:

-

Reaction Setup: To an oven-dried flask is added S,S-dimethylsulfoximine (1.0 equiv), an aryl halide (e.g., iodobenzene, 1.1 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 equiv).

-

Solvent Addition: A suitable solvent, such as DMSO or DMF, is added, and the flask is sealed.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100 and 140 °C and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Conclusion and Future Outlook

This compound and related N-arylsulfoximines are no longer chemical curiosities but have proven to be versatile and powerful tools in synthetic and medicinal chemistry. Their ability to act as robust directing groups for C-H functionalization opens up new avenues for the efficient construction of complex molecular architectures. As our understanding of their properties deepens and new synthetic methodologies are developed, the applications of sulfoximines are expected to expand further, particularly in the design of novel therapeutics with improved efficacy and safety profiles. The continued exploration of their potential in asymmetric catalysis and as unique pharmacophores will undoubtedly solidify their importance in the chemical sciences.

References

The Ascending Trajectory of S,S-Dimethyl-N-Phenylsulfoximide Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

Researchers, scientists, and professionals in drug development are increasingly turning their attention to the novel class of S,S-dimethyl-N-phenylsulfoximide derivatives. These compounds are emerging as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities with the potential to address unmet needs in oncology and beyond. This technical guide provides an in-depth analysis of the current understanding of their biological activities, supported by available quantitative data, experimental protocols, and mechanistic insights.

Core Biological Activity: A Focus on Anticancer Properties

Recent studies have highlighted the potential of N-arylated indolylsulfoximines, a class of compounds closely related to this compound derivatives, as potent and selective anticancer agents.[1] The introduction of the sulfoximine moiety is a strategic bioisosteric replacement for more traditional groups like sulfones and sulfonamides, often leading to improved physicochemical properties such as enhanced aqueous solubility and better permeability.[2][3][4]

A key study demonstrated that certain N-aryl indolylsulfoximine derivatives exhibit significant cytotoxic effects against a panel of human cancer cell lines, including prostate (22Rv1, PC3, C4-2) and breast (MCF7) cancer cells.[1] Notably, these compounds displayed selectivity for cancer cells over normal human kidney cells (HEK293), a crucial characteristic for potential therapeutic agents.[1]

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxicity of a series of synthesized N-arylated indolylsulfoximine analogues was evaluated, with the half-maximal inhibitory concentration (IC50) values determined against various cancer cell lines. The data reveals that specific substitutions on the N-aryl ring significantly influence the anticancer potency and selectivity.

| Compound | 22Rv1 (Prostate Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | C4-2 (Prostate Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) |

| 11c | 3.31 | >10 | 1.95 | >10 | >10 |

| 11f | >10 | >10 | 3.7 | >10 | >10 |

| 11g | >10 | >10 | 1.9 | >10 | >10 |

| 11i | 2.76 | >10 | >10 | >10 | >10 |

| 11j | 2.68 | >10 | >10 | >10 | >10 |

| 11k | >10 | >10 | >10 | 1.28 | >10 |

| 11l | 8.2 | 1.7 | 4.5 | 3.1 | >10 |

Data extracted from a study on N-arylated indolylsulfoximines, which provides a model for the potential activity of this compound derivatives.[1]

Unraveling the Mechanism of Action: A Multi-faceted Approach

The anticancer activity of these sulfoximine derivatives appears to be mediated through a complex interplay of cellular events, ultimately leading to apoptosis. The proposed mechanism of action for the lead compound 11l from the study on N-aryl indolylsulfoximines provides a valuable framework for understanding how these molecules may function.

References

- 1. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive sulfoximines: syntheses and properties of Vioxx analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

S,S-dimethyl-N-phenylsulfoximide as a chiral auxiliary in asymmetric synthesis

A Note on the Chiral Auxiliary: S,S-dimethyl-N-phenylsulfoximide

Following a comprehensive search of scientific literature and chemical databases, it has been determined that this compound is not a commonly utilized chiral auxiliary in asymmetric synthesis. There is a notable absence of published application notes, detailed protocols, and quantitative data corresponding to its use. The field of asymmetric synthesis predominantly features other classes of sulfur-based chiral auxiliaries.

In light of this, and to provide relevant and practical information for researchers in drug development and organic synthesis, this document will focus on a closely related, extensively studied, and widely applied class of chiral auxiliaries: chiral sulfinamides , with a specific emphasis on the workhorse of this class, (R)- and (S)-tert-butanesulfinamide , commonly known as Ellman's auxiliary. This auxiliary has proven to be exceptionally versatile and effective in the stereoselective synthesis of chiral amines, a critical functional group in a vast number of pharmaceuticals.

Application Notes: (R)- and (S)-tert-Butanesulfinamide (Ellman's Auxiliary)

(R)- and (S)-tert-butanesulfinamide are highly effective chiral auxiliaries for the asymmetric synthesis of amines. Their utility stems from several key features:

-

High Diastereoselectivity: Condensation of the auxiliary with aldehydes and ketones forms N-sulfinyl imines (sulfinimines), which undergo nucleophilic addition with high levels of facial selectivity. The bulky tert-butyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.

-

Broad Substrate Scope: The methodology is applicable to a wide range of aldehydes and ketones, as well as a variety of nucleophiles (e.g., Grignard reagents, organolithiums, enolates), enabling the synthesis of a diverse array of chiral amines.

-

Ease of Removal: The sulfinyl group can be readily cleaved under mild acidic conditions to afford the free amine, often without racemization of the newly formed stereocenter.

-

Stability and Accessibility: Both enantiomers of the auxiliary are commercially available and are stable, crystalline solids, making them easy to handle and store.

The primary application of Ellman's auxiliary is in the asymmetric synthesis of chiral amines , which are ubiquitous in pharmaceuticals and natural products. The general workflow involves the condensation of the chiral auxiliary with a prochiral aldehyde or ketone, followed by diastereoselective nucleophilic addition to the resulting N-sulfinyl imine, and subsequent removal of the auxiliary.

Logical Workflow for Asymmetric Amine Synthesis using Ellman's Auxiliary

Caption: General workflow for the asymmetric synthesis of chiral amines using Ellman's auxiliary.

Quantitative Data Summary

The following tables summarize representative data for the asymmetric synthesis of chiral amines using (R)-tert-butanesulfinamide.

Table 1: Asymmetric Synthesis of α-Branched Amines via Addition of Grignard Reagents to N-Sulfinyl Aldimines

| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | PhCHO | MeMgBr | 94 | 98:2 |

| 2 | PhCHO | EtMgBr | 92 | 98:2 |

| 3 | i-PrCHO | PhMgBr | 85 | 94:6 |

| 4 | c-C₆H₁₁CHO | MeMgBr | 88 | 96:4 |

| 5 | n-BuCHO | PhCH₂MgBr | 89 | 95:5 |

Table 2: Asymmetric Synthesis of α-Trifluoromethyl Amines

| Entry | Ketone (R¹) | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | PhCOCF₃ | L-Selectride® | 91 | 98:2 |

| 2 | 2-NaphthylCOCF₃ | L-Selectride® | 95 | >99:1 |

| 3 | i-PrCOCF₃ | L-Selectride® | 87 | 97:3 |

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Aldimine

This protocol describes the general procedure for the condensation of an aldehyde with (R)-tert-butanesulfinamide.

Materials:

-

(R)-tert-butanesulfinamide (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Titanium (IV) ethoxide (Ti(OEt)₄) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of (R)-tert-butanesulfinamide in anhydrous THF is added the aldehyde.

-

Titanium (IV) ethoxide is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 3-5 hours.

-

The reaction is quenched by the addition of brine and stirred for 10 minutes.

-

The mixture is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude N-sulfinyl aldimine is purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine

This protocol provides a general method for the stereoselective addition of a Grignard reagent to a chiral N-sulfinyl aldimine.

Materials:

-

N-tert-Butanesulfinyl aldimine (1.0 equiv)

-

Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

The N-tert-butanesulfinyl aldimine is dissolved in anhydrous DCM and cooled to -48 °C.

-

The Grignard reagent is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -48 °C for 3-6 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by flash column chromatography.

Protocol 3: Cleavage of the N-Sulfinyl Group

This protocol outlines the removal of the chiral auxiliary to yield the free chiral amine.

Materials:

-

N-tert-Butylsulfinyl-protected amine (1.0 equiv)

-

Hydrochloric acid (4 N in 1,4-dioxane or HCl in methanol)

-

Methanol or Diethyl ether

Procedure:

-

The sulfinamide is dissolved in methanol or diethyl ether.

-

A solution of HCl (e.g., 4 N in 1,4-dioxane) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure to afford the amine hydrochloride salt.

-

The free amine can be obtained by neutralization with a base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent.

Signaling Pathway Diagram: Proposed Transition State for Nucleophilic Addition

The high diastereoselectivity observed in the nucleophilic addition to N-tert-butanesulfinyl imines is rationalized by a six-membered chair-like transition state involving chelation of the Lewis basic nucleophile (or its counterion) to the sulfinyl oxygen.

Caption: Chelation-controlled transition state model for nucleophilic addition to an N-sulfinyl imine.

Application Notes and Protocols for Enantioselective Synthesis Using Chiral Sulfoximines

Disclaimer: While the request specified the use of S,S-dimethyl-N-phenylsulfoximide, a comprehensive literature search did not yield specific examples of its application as a chiral auxiliary or ligand in enantioselective synthesis. The following application notes and protocols are based on closely related and structurally representative chiral N-arylsulfoximines to provide valuable insights into the methodologies and potential applications of this class of compounds in asymmetric synthesis.

Introduction to Chiral Sulfoximines in Asymmetric Synthesis

Chiral sulfoximines are a fascinating class of organosulfur compounds that have gained significant attention in medicinal chemistry and asymmetric synthesis. Their unique stereochemical stability at the sulfur atom, coupled with their chemical versatility, makes them valuable tools for the synthesis of enantiomerically enriched molecules. While their application as chiral auxiliaries is an emerging field, N-arylsulfoximines have shown promise in directing stereoselective transformations. This document outlines two key applications of chiral sulfoximines in enantioselective synthesis: as a directing group in asymmetric C-H functionalization and in the formation of chiral ylides for asymmetric epoxidation reactions.

Application Note 1: Chiral Sulfoximine as a Directing Group in Asymmetric C-H Hydroarylation and Annulation

Chiral sulfoximines can be employed as effective directing groups in transition metal-catalyzed asymmetric C-H activation and functionalization reactions. In this application, a chiral sulfoximine moiety is temporarily installed on the substrate to guide the metal catalyst to a specific C-H bond and control the stereochemical outcome of the subsequent bond formation.

A notable example is the use of a chiral sulfoximine auxiliary in Ruthenium(II)-catalyzed one-pot asymmetric C-H hydroarylation and annulations with alkynes. This methodology allows for the construction of dihydrobenzofuran- or indoline-fused isoquinolinones bearing a tertiary or quaternary stereocenter with high enantioselectivity.

Quantitative Data Summary

The following table summarizes the results for the Ru(II)-catalyzed asymmetric C-H hydroarylation and annulation using a chiral sulfoximine auxiliary with various alkynes.

| Entry | Alkyne | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Phenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 85 | 95:5 |

| 2 | 4-Methylphenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 82 | 96:4 |

| 3 | 4-Methoxyphenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 88 | 97:3 |

| 4 | 4-Fluorophenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 75 | 94:6 |

| 5 | 1-Hexyne | Dihydrobenzofuran-fused isoquinolinone | 65 | 90:10 |

| 6 | N,N-Dimethylpropargylamine | Indoline-fused isoquinolinone | 78 | 92:8 |

Experimental Workflow Diagram

Caption: Workflow for Ru(II)-catalyzed asymmetric C-H annulation.

Detailed Experimental Protocol

General Procedure for Ru(II)-Catalyzed Asymmetric C-H Annulation:

-

Reagent Preparation: In a glovebox, to an oven-dried screw-capped vial, add the chiral sulfoximine-functionalized substrate (0.1 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).

-

Solvent and Reactant Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) to the vial, followed by the alkyne (0.2 mmol, 2.0 equiv).

-

Reaction Execution: Cap the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantioenriched product.

-

Analysis: Determine the yield of the isolated product. Analyze the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).

Application Note 2: Chiral Sulfoximine-Derived Ylides in Asymmetric Epoxidation

Chiral sulfoximines serve as precursors to chiral sulfoxonium ylides, which are powerful reagents for the asymmetric synthesis of epoxides from carbonyl compounds. This transformation, a variation of the Johnson-Corey-Chaykovsky reaction, allows for the highly enantioselective transfer of a methylene group to aldehydes and ketones. The stereochemistry of the resulting epoxide is dictated by the chirality of the sulfoximine.

Quantitative Data Summary

The following table presents data for the asymmetric epoxidation of various aldehydes using a chiral N-phenylsulfoximine-derived ylide.

| Entry | Aldehyde | Product Epoxide | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Benzaldehyde | Styrene oxide | 95 | 96 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorostyrene oxide | 92 | 97 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxystyrene oxide | 96 | 95 |

| 4 | 2-Naphthaldehyde | 2-Naphthyloxirane | 90 | 98 |

| 5 | Cinnamaldehyde | 2-Phenyloxirane-3-carbaldehyde | 85 | 92 |

| 6 | Cyclohexanecarboxaldehyde | Cyclohexyloxirane | 88 | 94 |

Reaction Pathway Diagram

Caption: Pathway for asymmetric epoxidation using a chiral sulfoxonium ylide.

Detailed Experimental Protocol

General Procedure for Asymmetric Epoxidation using a Chiral Sulfoxonium Ylide:

-

Preparation of the Sulfoxonium Salt: To a solution of the chiral N-phenylsulfoximine (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add methyl trifluoromethanesulfonate (1.1 mmol) dropwise. Warm the mixture to room temperature and stir for 2 hours. Remove the solvent under reduced pressure to obtain the crude sulfoxonium salt, which is used without further purification.

-

In situ Generation of the Ylide and Epoxidation:

-

Suspend the crude sulfoxonium salt (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.0 mmol, as a solution in hexanes) dropwise to the suspension. Stir the resulting mixture at -78 °C for 30 minutes to form the chiral ylide.

-

Add a solution of the aldehyde (0.8 mmol) in anhydrous tetrahydrofuran (2 mL) dropwise to the ylide solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure epoxide.

-

-

Analysis: Determine the yield of the isolated epoxide. Analyze the enantiomeric excess by chiral HPLC or chiral Gas Chromatography (GC).

These protocols provide a foundation for researchers to explore the use of chiral sulfoximines in enantioselective synthesis. Further optimization of reaction conditions may be necessary for specific substrates.

Application Notes and Protocols: Corey-Chaykovsky Reaction with S,S-Dimethyl-N-phenylsulfoximide Ylide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Corey-Chaykovsky reaction utilizing the stabilized sulfoxonium ylide, S,S-dimethyl-N-phenylsulfoximide ylide. This versatile reagent offers a powerful tool for the stereoselective synthesis of epoxides and cyclopropanes, key intermediates in the development of novel therapeutics and complex molecular architectures.

Introduction

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings through the reaction of a sulfur ylide with a carbonyl compound, imine, or enone. While traditional sulfonium ylides are highly reactive, sulfoxonium ylides, such as this compound ylide, offer enhanced stability, facilitating easier handling and often providing distinct selectivity. The presence of the N-phenylsulfoximide group modulates the reactivity and stability of the ylide, influencing its performance in asymmetric synthesis and reactions with various electrophiles.

Sulfoxonium ylides are generally more stable than their sulfonium counterparts. This increased stability allows for their generation and use under less stringent conditions. In the context of the Corey-Chaykovsky reaction, this stability often translates to a preference for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, leading to cyclopropanes, whereas less stable sulfonium ylides typically favor 1,2-addition to the carbonyl group to form epoxides.

Reaction Mechanism and Stereochemistry

The accepted mechanism of the Corey-Chaykovsky reaction involves the initial nucleophilic addition of the sulfur ylide to the electrophilic carbonyl carbon or the β-carbon of an enone. This step forms a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfoxonium group results in the formation of the three-membered ring and the liberation of S,S-dimethyl-N-phenylsulfoximine as a byproduct.

The stereochemical outcome of the reaction is often dependent on the reversibility of the initial betaine formation and the subsequent ring-closing step. For many substrates, the reaction proceeds with high diastereoselectivity.

Applications in Organic Synthesis

The Corey-Chaykovsky reaction with sulfoxonium ylides is a valuable transformation in the synthesis of complex molecules and pharmaceutical agents.

-

Epoxidation of Aldehydes and Ketones: The reaction of this compound ylide with aldehydes and ketones provides a reliable method for the synthesis of epoxides. These epoxides are versatile intermediates that can undergo a variety of ring-opening reactions to introduce new functional groups with controlled stereochemistry.

-

Cyclopropanation of α,β-Unsaturated Carbonyls: A key application of stabilized sulfoxonium ylides is the cyclopropanation of enones. This transformation is highly valuable for the construction of cyclopropane-containing natural products and drug candidates. The reaction typically proceeds via a 1,4-conjugate addition mechanism.

-

Asymmetric Synthesis: The use of chiral, non-racemic sulfoxonium ylides allows for the enantioselective synthesis of epoxides and cyclopropanes. This has been a significant area of research, with various chiral auxiliaries being incorporated into the ylide structure to induce high levels of stereocontrol.

Experimental Protocols

The following are general protocols for the in-situ generation of this compound ylide and its subsequent reaction with electrophiles. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used are often moisture-sensitive and/or flammable.

Preparation of this compound Ylide (In-situ)

Materials:

-

S,S-Dimethyl-N-phenylsulfoximine

-

Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))

-

Inert atmosphere (Nitrogen or Argon)

Procedure using Sodium Hydride in DMSO:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

-

Add anhydrous DMSO to the flask via syringe.

-

Heat the suspension to 70 °C until the evolution of hydrogen gas ceases and a clear solution of the dimsyl anion is formed.

-

Cool the solution to room temperature.

-

In a separate flame-dried flask, dissolve S,S-dimethyl-N-phenylsulfoximine (1.0 equivalent) in anhydrous DMSO.

-

Slowly add the solution of S,S-dimethyl-N-phenylsulfoximine to the dimsyl anion solution at room temperature.

-

Stir the resulting mixture for 30-60 minutes to ensure complete formation of the ylide. The ylide solution is now ready for use.

General Protocol for Epoxidation of an Aldehyde

Materials:

-

Aldehyde

-

In-situ generated this compound ylide solution

-

Anhydrous solvent (e.g., THF, DMSO)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

To the freshly prepared solution of this compound ylide (1.2 equivalents) at room temperature, add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an appropriate organic solvent (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on

Application Notes and Protocols for S,S-dimethyl-N-phenylsulfoximide in Transition Metal-Catalyzed C-H Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S,S-dimethyl-N-phenylsulfoximide and related sulfoximine derivatives as versatile directing groups in transition metal-catalyzed C-H activation reactions. The protocols and data presented herein are compiled from recent advances in the field, offering valuable insights for the synthesis of complex organic molecules, with a particular focus on applications in medicinal chemistry and drug development.

Introduction

The sulfoximine functional group has emerged as a powerful and reliable directing group in transition metal-catalyzed C-H functionalization. Its strong coordinating ability, stability under various reaction conditions, and the potential for chiral induction make it an attractive tool for organic chemists. This document details protocols and applications for Rh(III), Ru(II), and Co(III)-catalyzed reactions, showcasing the utility of sulfoximine-directed C-H activation in forming C-C, C-N, and C-O bonds.

I. Rhodium(III)-Catalyzed C-H Amidation/Cyclization

Rhodium(III) catalysis enables the efficient synthesis of benzothiadiazine-1-oxides from sulfoximines and dioxazolones. This transformation proceeds via a C-H amidation followed by a cyclization cascade.[1][2]